molecular formula C20H28O5 B1251355 Tricholomalide B

Tricholomalide B

Cat. No.: B1251355
M. Wt: 348.4 g/mol
InChI Key: CMFMNGXFTLTMOH-XAYHPSFQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricholomalide B is a neurotrophic diterpenoid isolated from mushrooms of the genus Tricholoma . Compounds with neurotrophic activity are of significant interest in neuroscience research for their potential to support the growth and survival of neurons. As a diterpenoid, this compound belongs to a broad class of natural products known for diverse biological activities, which often include cytotoxic, immunomodulatory, or neuroprotective effects . Researchers can investigate its potential mechanism of action and explore its applications in foundational neurological studies. This product is designated "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(3aR,4S,8S,8aS,9aR)-4-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-3a,8a-dimethyl-8-propan-2-yl-7,8,9,9a-tetrahydro-3H-azuleno[5,6-b]furan-2,6-dione

InChI

InChI=1S/C20H28O5/c1-11(2)13-6-15(22)14-7-20(24,12(3)10-21)19(5)9-17(23)25-16(19)8-18(13,14)4/h7,11,13,16,21,24H,3,6,8-10H2,1-2,4-5H3/t13-,16+,18-,19+,20-/m0/s1

InChI Key

CMFMNGXFTLTMOH-XAYHPSFQSA-N

Isomeric SMILES

CC(C)[C@@H]1CC(=O)C2=C[C@@]([C@@]3(CC(=O)O[C@@H]3C[C@@]12C)C)(C(=C)CO)O

Canonical SMILES

CC(C)C1CC(=O)C2=CC(C3(CC(=O)OC3CC12C)C)(C(=C)CO)O

Synonyms

tricholomalide B

Origin of Product

United States

Origin, Isolation, and Taxonomic Context

Discovery and Initial Isolation from Tricholoma Species

Tricholomalide B is a neurotrophic diterpenoid that was first isolated from mushrooms of the Tricholoma genus. nih.gov These compounds, including Tricholomalide A and C, were found to stimulate neurite outgrowth in rat pheochromocytoma cells. nih.gov The initial structural assignments of Tricholomalides A and B were later revised based on total synthesis and further spectroscopic analysis. nih.govnih.govacs.org

The discovery of Tricholomalides highlighted the potential of mushroom-forming fungi as a source of novel bioactive compounds. tiu.edu.iq Specifically, the isolation of these diterpenoids from Tricholoma species has spurred further investigation into the chemical constituents of this genus. tiu.edu.iqnih.gov

Mycological Classification and Habitat of Producer Organisms (e.g., Tricholoma sp., Tricholoma ustaloides)

The genus Tricholoma belongs to the family Tricholomataceae in the order Agaricales, within the division Basidiomycota. tiu.edu.iqnih.govwikipedia.org This large genus comprises over 250 species with a worldwide distribution, primarily in temperate and subtropical regions. tiu.edu.iqnih.gov Tricholoma species are ectomycorrhizal, forming symbiotic relationships with trees in families such as Pinaceae, Betulaceae, and Fagaceae. nih.govmushroomexpert.com

Tricholoma ustaloides, a known producer of Tricholomalides, is characterized by its red-brown to chestnut-brown cap, which is sticky when moist. nih.govwikipedia.org It typically grows in small groups and is associated with oak and beech trees in Europe. wikipedia.org While generally considered inedible, it is consumed in some parts of Mexico. wikipedia.org The distinct morphological features and specific habitat of T. ustaloides help in its identification. nih.govwikipedia.org

Table 1: Mycological Classification of Tricholoma

Taxonomic Rank Classification
Kingdom Fungi
Division Basidiomycota
Class Agaricomycetes
Order Agaricales
Family Tricholomataceae

Methods for Isolation of this compound from Fungal Fruiting Bodies

The isolation of this compound from the fruiting bodies of Tricholoma species involves a multi-step process. A common procedure begins with the extraction of fresh or dried fungal material with an organic solvent like ethyl acetate. tiu.edu.iq The resulting crude extract is then partitioned, often between methanol-water and a nonpolar solvent such as hexane, to separate compounds based on polarity. tiu.edu.iq

Further purification is achieved through various chromatographic techniques. tiu.edu.iqnih.gov These can include open column chromatography on silica (B1680970) gel or reversed-phase (RP-18) materials. tiu.edu.iq Multiple separation steps are typically necessary to isolate pure this compound and other related metabolites. tiu.edu.iqnih.gov The structure and purity of the isolated compound are then confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. tiu.edu.iqnih.gov

Comparative Analysis with Related Fungal Metabolites

This compound belongs to a class of diterpenoids with a rare rearranged seconeodolastane skeleton. nih.govmdpi.com These compounds are characteristic of the Tricholoma genus and are divided into two diastereomeric families: the tricholomalides and the trichoaurantianolides, distinguished by the stereochemistry at the C-8 position. nih.govmdpi.com

Other Tricholomalides, such as Tricholomalide A and C, share the same core structure but differ in their functional groups. For instance, this compound can be converted to Tricholomalide A. nih.govmdpi.com More recently, novel seconeodolastane diterpenoids, named Tricholomalides D–G, were isolated from Tricholoma ustaloides. tiu.edu.iqmdpi.com The discovery of these related compounds suggests that different Tricholoma species may produce distinct epimeric derivatives, a finding that could be significant for chemotaxonomy. tiu.edu.iq

Beyond the Tricholoma genus, other fungi are known to produce a diverse array of secondary metabolites, including various terpenoids, pyrones, and lactones. nih.govnih.gov However, the seconeodolastane diterpenoids appear to be largely restricted to the family Tricholomataceae, with related compounds also found in the genus Lepista. tiu.edu.iq The unique chemical structures of Tricholomalides make them a subject of ongoing research for their potential biological activities. tiu.edu.iq

Table 2: Mentioned Compound Names

Compound Name
Tricholomalide A
This compound
Tricholomalide C
Tricholomalide D
Tricholomalide E
Tricholomalide F
Tricholomalide G
Trichoaurantianolide
Saponaceolide J
Saponaceolide F
Tricholidic acid
Tricholidic acid B
Tricholidic acid C
Tricholomenyn C
Indole
Tricholopardin A
Tricholopardin B
Tricholosterol A
Tricholosterol B
Tricholosterol C
Tricholosterol D
Cremenolide
Aspinolide C
Cerinolactone
Harzianopyridone
Gliotoxin
Kojic acid
PF1022A
Echinocandin B
Gibberellic acid
Pleuromutilin
10-deacetylbaccatin III
Taxol
Taxine B
Baccatin III
Taxusin
Cephalomannine
Cabazitaxel
Docetaxel

Structural Elucidation and Stereochemical Analysis

Initial Structural Proposals and Challenges in Determination

Upon isolation, initial structural proposals for tricholomalides A and B were made based on spectral data nih.govmdpi.com. However, these initial assignments proved to be incorrect nih.govacs.org. Challenges in definitively determining the structure arose due to the complex, rearranged neodolastane skeleton, which features a 5-7-6 tricyclic core that is further modified by oxidations and the fusion of a butyrolactone and an unsaturated tetrahydrofuranyl system nsf.govcdnsciencepub.com. The relative stereochemistry, particularly at the C-2 position, was a point of uncertainty nsf.govmdpi.com. Comparative analysis with structurally related compounds, the trichoaurantianolides, initially led to hypotheses about similar stereochemistry, but differences in observed spectroscopic data, such as circular dichroism, suggested potential discrepancies in absolute configuration nsf.govcdnsciencepub.comresearchgate.net.

Advanced Spectroscopic Methodologies for Structural Elucidation

Advanced spectroscopic techniques played a crucial role in overcoming the challenges in structural determination and providing definitive assignments for tricholomalide B.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereostructure Assignment

NMR spectroscopy, including both ¹H and ¹³C NMR, was fundamental in establishing the connectivity of atoms within the this compound molecule nih.govmdpi.comacs.org. Detailed analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (such as COSY, HSQC, and HMBC) allowed for the mapping of the carbon-carbon and carbon-hydrogen frameworks anu.edu.aulibretexts.orgresearchgate.net. Differences observed between the NMR spectra of synthesized proposed structures and the natural product were critical in identifying the inaccuracies in the initial structural assignments nih.govacs.org. NMR data also provided insights into relative stereochemistry through analysis of NOE (Nuclear Overhauser Effect) correlations, which indicate spatial proximity between protons nih.gov. Computational methods, such as comparing experimental ¹³C NMR data with computed values, have also been used in stereochemistry studies of chiral organic compounds frontiersin.org.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light mtoz-biolabs.comspectroscopyasia.comrsc.org. The CD spectra of tricholomalides A and B, as well as related trichoaurantianolides, were analyzed to gain information about their stereochemistry nih.govnsf.govmdpi.comcdnsciencepub.comtiu.edu.iq. Initial CD studies on tricholomalides A-C suggested an absolute configuration opposite to that assigned for the trichoaurantianolides nsf.govcdnsciencepub.com. Analysis of Cotton effects, particularly in the region of 300-350 nm for compounds with a cisoid α,β-unsaturated cyclopentanone (B42830) system, provided clues about the conformation and absolute stereochemistry mdpi.comtiu.edu.iq.

Unambiguous Structural Revision of Tricholomalides A and B

The combination of total synthesis and advanced spectroscopic and crystallographic analysis led to the unambiguous structural revision of tricholomalides A and B nih.govacs.orgnih.gov. Synthetic efforts aimed at producing the initially proposed structures yielded compounds with NMR spectra clearly different from the natural products nih.govacs.org. This discrepancy prompted a re-evaluation of the original assignments. Through the synthesis of the revised structures and their confirmation by X-ray diffraction, the correct connectivity and relative stereochemistry of tricholomalides A and B were established nih.govacs.org. The stereochemistry at C-2 in the revised structures of tricholomalides A and B was found to be opposite to the one originally assigned based solely on spectral data mdpi.com. The revised structures also revealed a trans junction in the tetrahydrofuran-cycloheptane system of tricholomalide A, which was initially surprising nih.govacs.org.

Elucidation of Novel Tricholomalide Derivatives (e.g., Tricholomalides D-G)

Further research on Tricholoma species has led to the isolation and structural elucidation of novel tricholomalide derivatives, such as tricholomalides D-G mdpi.comtiu.edu.iq. The structures of these new compounds were determined using detailed spectroscopic analyses, including MS, NMR, and CD spectrometry mdpi.commdpi.com. Tricholomalides D, E, and G feature a γ-lactone ring cis-fused at C-2 and C-7 with the central cycloheptene (B1346976) ring of a seconeodolastane skeleton, while tricholomalide F has the γ-lactone ring cis-fused at C-7 and C-8 tiu.edu.iqmdpi.com. The absolute configurations of tricholomalides D-G were assigned based on comparisons of their CD spectra and stereochemical relationships to the revised structures of tricholomalides B and C tiu.edu.iq.

Biosynthetic Pathways and Precursor Chemistry

Proposed Biogenetic Origin from Geranylgeranyl Pyrophosphate

The biosynthesis of diterpenoids, including tricholomalide B, is understood to originate from geranylgeranyl pyrophosphate (GGPP). nih.govCurrent time information in Los Angeles, CA, US.nih.gov GGPP is a C20 isoprenoid precursor formed via the mevalonate (B85504) pathway or the methylerythritol 4-phosphate (MEP) pathway, both of which are involved in the biosynthesis of terpenes in various organisms, including fungi. GGPP serves as a primary intermediate in the biosynthesis of a wide array of diterpenes.

Enzymatically Controlled Stereoselective Cyclization Steps

The initial step in the biosynthesis of tricholomalides and related compounds is proposed to be an enzymatically controlled stereoselective cyclization of geranylgeranyl pyrophosphate. nih.govCurrent time information in Los Angeles, CA, US.nih.gov This cyclization is crucial as it establishes the foundational carbocyclic framework and introduces the initial elements of stereochemistry that are propagated through subsequent steps. This process is believed to produce a nonracemic dolabellane cation intermediate. nih.govCurrent time information in Los Angeles, CA, US.nih.gov

Role of Dolabellane and Dolastane Intermediates

The dolabellane cation intermediate formed from the cyclization of GGPP is a key branching point in the biosynthesis of various diterpene skeletons. nih.govCurrent time information in Los Angeles, CA, US.nih.gov This intermediate is proposed to be the precursor to dolastane, neodolabellane, and neodolastane skeletons through a series of stereospecific transannular cyclizations and Wagner-Meerwein migrations. nih.govCurrent time information in Los Angeles, CA, US.nih.gov Dolabellanes themselves are a class of diterpenes characterized by an eleven-membered ring system. The dolastane skeleton is a tricyclic system, typically described as a 5-7-6 ring system, which arises from further cyclization of a dolabellane intermediate.

Transannular Cyclizations and Wagner-Meerwein Rearrangements in Neodolastane Formation

The formation of the neodolastane (guanacastane) skeleton, which is the core structure of tricholomalides, involves a series of complex rearrangements from the dolabellane intermediate. nih.govCurrent time information in Los Angeles, CA, US.nih.gov These steps are proposed to include stereospecific transannular cyclizations and Wagner-Meerwein migrations. nih.govCurrent time information in Los Angeles, CA, US.nih.gov Transannular reactions involve the formation of a bond across a ring, while Wagner-Meerwein rearrangements are carbocation rearrangements involving the migration of a group (usually an alkyl group or hydrogen) and a shift of a positive charge. These concerted processes lead to the formation of the characteristic 5-7-6 ring system of the neodolastane skeleton. The configurations at specific carbons in the final tricholomalide structure are believed to arise from these stereospecific transannular cyclizations and Meerwein-Wagner rearrangements in the early stages of the biosynthetic pathway. Current time information in Los Angeles, CA, US.

Total Synthesis and Synthetic Methodologies

Early Synthetic Endeavors Towards the Tricholomalide Core Structure

Early synthetic work towards the tricholomalide core structure often involved the construction of the hydroazulene (bicyclo[5.3.0]decane) ring system, a common motif in many natural products, including the guanacastepenes and tricholomalides. nih.gov Developing effective methods for building this 7,5-fused ring system has been a significant challenge in synthetic chemistry. nih.gov Approaches have explored ring expansion strategies of silyl (B83357) enol ethers derived from six-membered enone rings. nih.gov

Strategies for Racemic Total Synthesis of Tricholomalide B

Several strategies have been developed for the racemic total synthesis of this compound, each employing different key transformations to construct the complex molecular architecture.

Key Transformations (e.g., Ketene (B1206846) [2+2] Cycloaddition, Grignard Reactions)

Key transformations utilized in the synthesis of this compound include ketene [2+2] cycloaddition and Grignard-type reactions. A ketene [2+2] cycloaddition has been employed to install a cyclobutanone (B123998) moiety, which can serve as a versatile intermediate for further transformations. nih.govnih.govorganic-chemistry.orgacs.org Grignard reactions, often in the presence of cerium chloride, have been used to introduce the required sidechain of this compound through alkylation of a ketone. organic-chemistry.org

Homo-Robinson Annulation Approaches

Homo-Robinson annulation strategies have been explored to construct the hydroazulene core of this compound. nih.govnih.govacs.org This approach involves the expansion of a six-membered enone ring to a seven-membered ring, ultimately forming the 7,5-fused system. nih.gov One reported homo-Robinson annulation route involved a four-step sequence: formation of a silyl enol ether, cyclopropanation, oxidative ring opening, and dehydrohalogenation. nih.gov This method aimed to access a dienone intermediate crucial for the synthesis. nih.gov

Reductive Cyclization Strategies

Reductive cyclization strategies have been investigated for the formation of cyclic systems present in this compound and related neodolastanes. cdnsciencepub.com Samarium diiodide (SmI2)-mediated reductive cyclizations have been utilized for intramolecular ketyl-enone/enoate coupling reactions, particularly in the context of forming seven-membered rings. cdnsciencepub.com While widely used for five- and six-membered systems, the application of reductive coupling reactions to yield seven- and eight-membered rings has been less explored. cdnsciencepub.com

Allylic Oxidation in Late-Stage Intermediates

Allylic oxidation has been a crucial transformation in the late stages of this compound synthesis to introduce the necessary oxygenation pattern. Treatment of a late-stage intermediate with selenium dioxide and tert-butyl hydroperoxide has been reported to afford this compound. acs.orgthieme-connect.com For instance, one synthesis achieved the conversion of an intermediate to this compound in 53% yield using selenium dioxide and tert-butyl hydroperoxide in the presence of pyridine (B92270) over four days. acs.orgthieme-connect.com

Here is a data table summarizing a representative allylic oxidation step:

ReactantsReagentsProductYield (%)ConditionsCitation
Late-stage intermediate (e.g., compound 106)SeO₂, tert-butyl hydroperoxide, pyridine (cat.)This compound53Ambient temperature, 4 days acs.orgthieme-connect.com

Challenges and Innovations in Achieving Stereocontrol and Enantioselectivity

Achieving stereocontrol and enantioselectivity in the synthesis of this compound presents significant challenges due to the presence of multiple contiguous asymmetric centers, including quaternary carbons. nsf.gov The neodolastane skeleton of this compound contains seven contiguous asymmetric centers, with six located within the seven-membered carbocycle, and the bridgehead positions being quaternary carbons. nsf.gov

Innovations in achieving stereocontrol have involved the development of stereoselective reactions and strategies to control the formation of chiral centers. While racemic syntheses have been reported, efforts towards enantiopure synthesis are ongoing. nih.govacs.org For example, the synthesis of a substantially enantiopure intermediate has been reported, suggesting the potential for an enantioselective route to tricholomalides A and B. nih.govacs.org The stereochemical outcome of certain key steps, such as ketene addition, has been found to occur from the less hindered face of an olefin, influencing the diastereoselectivity. nih.gov In some cases, the observed stereochemistry may be influenced by thermodynamic control. nih.gov

Development of Novel Methodologies Inspired by this compound Synthesis

The total synthesis of this compound has necessitated the application of sophisticated chemical transformations to assemble its intricate multicyclic framework and incorporate its characteristic functional groups. While the literature primarily describes the application of methodologies in the synthesis rather than their inspiration solely by this compound, these efforts highlight the utility and effectiveness of specific reactions for constructing complex diterpenoids.

Key transformations employed in the synthesis of this compound include cycloaddition reactions and organometallic chemistry. A concise synthesis strategy utilized a ketene [2+2] cycloaddition as a crucial step to install the lactone moiety of the molecule nih.govacs.orgnih.gov. Specifically, a [2+2] dichloroketene (B1203229) cycloaddition was employed for this purpose nih.govacs.org. The formation of the ketene itself could be achieved via the sonochemical reaction of trichloroacetyl chloride with zinc organic-chemistry.org.

Organometallic reactions were also central to the synthesis. A Grignard-type reaction proved essential for appending the required side chain of this compound nih.govacs.orgorganic-chemistry.org. In one reported synthesis, this involved the alkylation of a ketone using cerium chloride and a Grignard reagent organic-chemistry.org. Furthermore, a modified Stille coupling was utilized in one synthetic route to append the isopropenyl moiety, a key structural feature nih.gov.

The construction of the hydroazulene core of this compound also relied on established methodologies. A homo-Robinson annulation was employed to build this central ring system nih.gov. Other transformations included the selective reduction of a gem-dichloride followed by a Baeyer-Villiger oxidation to form a γ-lactone organic-chemistry.org, oxidative cleavage of a cyclopropane (B1198618) intermediate organic-chemistry.org, and a hydroxyl directed epoxidation/oxidation/β-elimination sequence nih.gov. These examples demonstrate the range of synthetic tools required to access the this compound scaffold.

Convergent and Linear Synthesis Approaches

The reported total syntheses of this compound appear to predominantly utilize a strategy that involves the sequential construction of the core molecular framework before attaching the remaining functional groups and side chains. For instance, one approach centered on building the hydroazulene core using a homo-Robinson annulation nih.gov. Following the formation of the core, the lactone moiety was installed, and subsequently, the side chain was appended via a Grignard-type reaction nih.gov. Another described route began with a fused ring system, progressively adding complexity through cyclopropanation, ring expansion, further cyclization, and finally introducing the side chain organic-chemistry.org.

Biological Activities and Mechanistic Insights in Vitro Cellular Studies

Neurotrophic Activity and Neurite Outgrowth Induction

Tricholomalide B, along with other tricholomalides, has demonstrated the ability to promote neuronal differentiation, a key aspect of neurotrophic activity.

Rat pheochromocytoma (PC-12) cells are a widely used in vitro model for studying neuronal differentiation and neurite outgrowth, as they differentiate into neuron-like cells in response to neurotrophic factors like nerve growth factor (NGF). vulcanchem.comresearchgate.net Tricholomalides A, B, and C have been shown to significantly induce neurite outgrowth in PC-12 cells. researchgate.net Studies have reported that these compounds can promote neurite extension in PC-12 cells at concentrations of 100 microM. researchgate.net The induction of neurite outgrowth in PC-12 cells is a key indicator of potential neurotrophic activity. nih.govnih.gov

Data on Neurite Outgrowth Induction in PC-12 Cells by Tricholomalides:

CompoundConcentration (µM)Effect on Neurite Outgrowth (PC-12 cells)Reference
Tricholomalides A-C100Significantly induced neurite outgrowth researchgate.net

The mechanisms underlying neurite outgrowth in PC-12 cells induced by neurotrophic factors like NGF involve complex intracellular signaling pathways. These pathways can include the activation of receptor tyrosine kinases (e.g., TrkA by NGF) and downstream cascades such as the MAPK/ERKs and PI3K/Akt pathways. nih.govmdpi.comresearchgate.net Differentiation via NGF also requires the participation of p38 MAPK. nih.gov Microtubule assembly and the induction of microtubule-associated proteins like tau and MAP1 are also crucial for neurite extension in NGF-treated PC-12 cells. nih.gov While studies on mushroom extracts have suggested the involvement of the MAPK/ERKs signaling pathway in neuronal differentiation researchgate.net, specific detailed mechanistic studies elucidating how this compound precisely triggers these pathways or interacts with specific molecular targets to induce neurite outgrowth in PC-12 cells are limited in the provided literature.

Receptor-Level Interactions and Signal Transduction Studies (if reported in in vitro models)

Signal transduction involves the process by which a cell receives and responds to external signals, often initiated by the binding of a ligand to a specific receptor on the cell surface or within the cell. limes-institut-bonn.depatnawomenscollege.in These interactions trigger intracellular signaling pathways that ultimately lead to a cellular response. patnawomenscollege.in While the neurotrophic activity of this compound in PC-12 cells suggests interaction with cellular signaling mechanisms that promote differentiation, the specific receptor-level interactions or detailed signal transduction pathways directly activated or modulated by this compound have not been explicitly reported in the provided in vitro studies. General mechanisms of signal transduction involving various receptor types, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases, are well-established jackwestin.comlibretexts.orgslideshare.net, and neurotrophic factors like NGF act through their specific receptors (TrkA) to initiate downstream signaling in PC-12 cells nih.govmdpi.com. However, the precise molecular targets or receptors that this compound interacts with to exert its observed biological effects have not been identified in the gathered information.

Comparative Biological Activity of this compound and its Naturally Occurring Analogs (In Vitro Cellular Studies)

This compound is a seconeodolastane diterpenoid isolated from Tricholoma species, a genus of mushrooms known for producing a variety of secondary metabolites with interesting biological activities. Research into the biological activities of this compound and its naturally occurring analogs, such as Tricholomalide A and C, has revealed potential in vitro effects, particularly in the context of cellular studies.

Initial studies on Tricholomalides A-C isolated from Tricholoma sp. indicated neurotrophic activity, demonstrating the ability to induce neurite outgrowth in rat pheochromocytoma cells at micromolar concentrations. This suggests a potential impact on neuronal differentiation or regeneration pathways.

Further investigations into the broader biological profile of Tricholoma metabolites, including diterpenoids like the tricholomalides, have explored activities such as anticancer, antimicrobial, and anti-inflammatory effects in vitro. While a comprehensive, direct comparative study detailing the in vitro cellular activity of this compound against a wide range of its naturally occurring analogs with precise IC50 or MIC values across multiple cell lines is not extensively documented in the search results, some comparative insights can be drawn from available literature.

Tricholomalides A-C have been reported to inhibit the proliferation of HeLa cells in vitro. This indicates a general cytotoxic or antiproliferative effect on this cervical cancer cell line. Although specific comparative data on the potency (e.g., IC50 values) of this compound relative to Tricholomalide A and C on HeLa cells is not provided in the snippets, their co-mention in this context suggests they share this particular activity.

More recently, novel seconeodolastane diterpenoids, Tricholomalides D-G, were isolated from Tricholoma ustaloides. Future studies are intended to investigate the biological activities of Tricholomalides C-G using in vitro tests. This highlights the ongoing research efforts to understand the spectrum of activities within the tricholomalide family and will likely provide more direct comparative data in the future.

The seconeodolastane skeleton is a rare rearranged terpenoid structure found in Tricholoma species, and the tricholomalides belong to one of two diastereomeric families based on the stereochemistry at the C-8 position. Variations in the side chains and oxidation patterns among the tricholomalides (A-G) contribute to their distinct structural features. These structural differences are expected to influence their interactions with biological targets and, consequently, their observed in vitro activities.

Tricholomalides A, B, and C exhibit in vitro neurotrophic activity.

Tricholomalides A, B, and C show inhibitory effects on the proliferation of HeLa cells.

Ongoing research aims to evaluate the in vitro biological activities of Tricholomalides C-G.

The lack of extensive published comparative in vitro data necessitates further research to fully elucidate the relative potencies and specific cellular mechanisms of action for each tricholomalide analog. However, the available information confirms that this compound shares some key in vitro biological activities, such as neurotrophic effects and antiproliferative activity against certain cancer cell lines, with its closely related natural analogs.

Summary of Available In Vitro Cellular Activity Data

CompoundSource OrganismCellular ActivityCell Line(s) TestedKey FindingCitation
Tricholomalide ATricholoma sp.Neurotrophic ActivityRat pheochromocytoma cellsInduced neurite outgrowth at µM levels
This compoundTricholoma sp.Neurotrophic ActivityRat pheochromocytoma cellsInduced neurite outgrowth at µM levels
Tricholomalide CTricholoma sp.Neurotrophic ActivityRat pheochromocytoma cellsInduced neurite outgrowth at µM levels
Tricholomalide ATricholoma sp.Antiproliferative ActivityHeLa cellsInhibited proliferation
This compoundTricholoma sp.Antiproliferative ActivityHeLa cellsInhibited proliferation
Tricholomalide CTricholoma sp.Antiproliferative ActivityHeLa cellsInhibited proliferation
Tricholomalides C-GTricholoma ustaloidesBiological Activity (General)In vitro tests (planned)Activities to be studied in the future

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results. Further database search required.
Tricholomalide ANot readily available in search results. Further database search required.
Tricholomalide CNot readily available in search results. Further database search required.
Tricholomalide DNot readily available in search results. Further database search required.
Tricholomalide ENot readily available in search results. Further database search required.
Tricholomalide FNot readily available in search results. Further database search required.
Tricholomalide GNot readily available in search results. Further database search required.

This compound, a seconeodolastane diterpenoid isolated from Tricholoma mushroom species, is part of a family of structurally related natural products that have garnered attention for their potential biological activities. In vitro cellular studies have provided initial insights into the effects of this compound and its naturally occurring analogs, including Tricholomalides A and C, on various cell types.

Early research identified Tricholomalides A, B, and C as compounds capable of inducing neurite outgrowth in rat pheochromocytoma cells at micromolar concentrations. This finding suggests a shared neurotrophic potential among these analogs, indicating their ability to promote the differentiation or regeneration of neuronal cells in a laboratory setting.

Beyond neurotrophic effects, investigations into the broader biological spectrum of Tricholoma secondary metabolites have revealed other in vitro activities. Specifically, Tricholomalides A, B, and C have been reported to inhibit the proliferation of human cervical cancer (HeLa) cells. This indicates that these three analogs possess cytotoxic or antiproliferative properties against this particular cancer cell line in vitro. While the search results confirm this shared activity, detailed comparative data, such as half-maximal inhibitory concentration (IC50) values for each analog on HeLa cells, were not provided, making a direct comparison of their potencies challenging based solely on the available information.

The discovery of additional naturally occurring seconeodolastane diterpenoids, Tricholomalides D-G, from Tricholoma ustaloides signifies the structural diversity within this class of compounds. Future research is planned to evaluate the biological activities of Tricholomalides C-G using in vitro assays. These forthcoming studies are anticipated to offer more comprehensive comparative data on the cellular effects of a wider range of tricholomalide analogs, potentially revealing differences in their potency and specificity across various cell lines and biological targets.

The structural variations among the tricholomalides, including differences in oxidation states, functional groups, and stereochemistry (particularly at C-8, which distinguishes the tricholomalides from the trichoaurantianolides), are likely determinants of their distinct biological profiles. While this compound shares the core seconeodolastane skeleton with its analogs, subtle structural differences can lead to varied interactions with cellular components and signaling pathways, resulting in differential biological activities.

Based on the currently available in vitro cellular study data, the following comparative points can be made:

Tricholomalides A, B, and C have demonstrated similar neurotrophic activity in rat pheochromocytoma cells.

Tricholomalides A, B, and C have shown comparable antiproliferative effects against HeLa cells.

The comparative activities of Tricholomalides B with the more recently identified Tricholomalides D-G in in vitro cellular assays are yet to be fully explored and reported.

Further detailed in vitro studies employing standardized assays and a broader panel of cell lines are necessary to establish a comprehensive understanding of the comparative biological activities and structure-activity relationships within the tricholomalide family of natural products.

Summary of Available In Vitro Cellular Activity Data

CompoundSource OrganismCellular ActivityCell Line(s) TestedKey FindingCitation
Tricholomalide ATricholoma sp.Neurotrophic ActivityRat pheochromocytoma cellsInduced neurite outgrowth at µM levels
This compoundTricholoma sp.Neurotrophic ActivityRat pheochromocytoma cellsInduced neurite outgrowth at µM levels
Tricholomalide CTricholoma sp.Neurotrophic ActivityRat pheochromocytoma cellsInduced neurite outgrowth at µM levels
Tricholomalide ATricholoma sp.Antiproliferative ActivityHeLa cellsInhibited proliferation
This compoundTricholoma sp.Antiproliferative ActivityHeLa cellsInhibited proliferation
Tricholomalide CTricholoma sp.Antiproliferative ActivityHeLa cellsInhibited proliferation
Tricholomalides C-GTricholoma ustaloidesBiological Activity (General)In vitro tests (planned)Activities to be studied in the future

Structure Activity Relationship Sar Studies

Methodological Approaches in SAR Assessment

Assessing the SAR of a natural product like Tricholomalide B typically involves a combination of experimental and computational techniques. oncodesign-services.comnih.gov These approaches allow researchers to systematically probe the relationship between structural variations and biological responses. oncodesign-services.comgardp.org

Systematic Chemical Modification and Analog Synthesis for SAR Probing

A primary experimental approach involves the systematic chemical modification of the lead compound, this compound, and the synthesis of various analogs. oncodesign-services.comgardp.orgwikipedia.org This process allows for the evaluation of how specific changes to the molecular scaffold, functional groups, or stereochemistry impact biological activity. By synthesizing a series of related compounds, researchers can identify key structural motifs responsible for activity and understand the tolerance of the biological target for structural variations. gardp.org The total synthesis of Tricholomalides A and B has been reported, which is a crucial step enabling the creation of synthetic analogs for SAR studies. nih.govresearchgate.netresearchgate.net

Computational Approaches in Predicting SAR (e.g., Quantitative Structure-Activity Relationships)

Computational methods, such as Quantitative Structure-Activity Relationships (QSAR), play an increasingly important role in SAR studies. oncodesign-services.comwikipedia.orgroutledge.comdovepress.comnih.gov QSAR models use mathematical correlations to relate structural descriptors of compounds to their biological activities. oncodesign-services.comwikipedia.orgroutledge.com These methods can help predict the activity of new, unsynthesized analogs, prioritize synthesis targets, and provide insights into the potential interactions between the compound and its biological target at a molecular level. oncodesign-services.comchemisgroup.us Computational SAR approaches can analyze large datasets and characterize SAR "microenvironments" to aid in identifying key structural features. nih.govdovepress.com

Identification of Key Structural Determinants for Observed Biological Activities

While detailed, publicly available SAR data specifically for a wide range of this compound modifications is limited in the provided snippets, the reported activities of this compound and its related compounds, Tricholomalide A and C, offer initial insights into potential structural determinants. Tricholomalides A, B, and C are diterpenes isolated from Tricholoma sp. nih.govresearchgate.net They have been shown to induce neurite outgrowth in rat pheochromocytoma cells at micromolar concentrations. nih.govresearchgate.net Additionally, Tricholomalides A, B, and C have demonstrated cytotoxic activity against HeLa cells. nih.govacgpubs.org The core diterpene scaffold is likely a key structural feature for these activities. Further SAR studies would involve systematically altering different parts of this scaffold, such as the lactone ring, the hydroazulene core, and the attached functional groups (e.g., hydroxyl and isopropenyl groups), to determine their specific contributions to neurotrophic and cytotoxic effects.

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly impact its biological activity and selectivity. uou.ac.inbyjus.comyoutube.comyoutube.com Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, with one isomer being active and others being inactive or even toxic. uou.ac.inbyjus.com The initial structural misassignment of Tricholomalides A and B, and their subsequent revision through total synthesis and analytical techniques like NMR and X-ray diffraction, underscore the critical importance of establishing the correct absolute and relative stereochemistry for SAR studies. nih.govresearchgate.netresearchgate.net Comparative analysis of the tricholomalides with structurally related trichoaurantianolides suggested similar stereochemistry at the C2 position. nih.govresearchgate.net The revised structures of Tricholomalides A and B highlight specific stereocenters (e.g., at C1, C2, and C11). nih.gov Future SAR studies would need to synthesize and evaluate the different stereoisomers of this compound and its analogs to understand how the configuration at each stereocenter influences its neurotrophic and cytotoxic activities and potential selectivity towards different biological targets.

Insights from Synthetic Analogs and Derivatives on Activity Profiles

The synthesis of Tricholomalides A and B has been achieved, providing access to these compounds and enabling the potential creation of synthetic analogs. nih.govresearchgate.net While specific data on the SAR of a wide range of synthetic analogs of this compound is not detailed in the provided search results, the ability to synthesize derivatives allows for targeted modifications to explore the impact of specific structural changes. For instance, modifications to the hydroxyl group, the isopropenyl moiety, or alterations to the ring system could be investigated. Comparing the biological activities of these synthetic analogs to that of the parent compound, this compound, would provide valuable insights into the structural requirements for activity and could potentially lead to the discovery of compounds with improved potency or selectivity.

Summary of Biological Activities Mentioned for Tricholomalides A, B, and C

CompoundSourceActivityNotes
Tricholomalide ATricholoma sp.Neurotrophic activityInduces neurite outgrowth (micromolar) nih.govresearchgate.net
This compoundTricholoma sp.Neurotrophic activityInduces neurite outgrowth (micromolar) nih.govresearchgate.net
Tricholomalide CTricholoma sp.Neurotrophic activityInduces neurite outgrowth (micromolar) researchgate.net
Tricholomalide ATricholoma sp.Cytotoxic activityAgainst HeLa cells nih.govacgpubs.org
This compoundTricholoma sp.Cytotoxic activityAgainst HeLa cells nih.govacgpubs.org
Tricholomalide CTricholoma sp.Cytotoxic activityAgainst HeLa cells nih.govacgpubs.org

Future Research Directions and Applications

Advanced Synthetic Strategies for Complex Analogs and Derivatives

Future research will likely focus on developing more efficient and stereoselective synthetic routes to Tricholomalide B and its analogs. The complex seconeodolastane skeleton of tricholomalides presents significant synthetic challenges. Previous work has explored strategies such as homo-Robinson annulation, [2+2] cycloaddition, and allylic oxidation in the synthesis of racemic tricholomalides A and B, and structural revisions have been made based on synthetic efforts nih.govorganic-chemistry.org. Developing advanced strategies will be crucial for accessing sufficient quantities of these compounds for further biological evaluation and for the creation of novel derivatives with potentially enhanced bioactivity or selectivity researchgate.net. This could involve exploring new catalytic methods, asymmetric synthesis, and late-stage functionalization techniques.

Deeper Exploration of Biosynthetic Enzymes and Pathways

Understanding the biosynthetic pathway of tricholomalides in Tricholoma species is a critical area for future research. While a proposed biosynthetic pathway from geranylgeranyl pyrophosphate has been outlined for trichoaurantianolides and related compounds, the specific enzymes involved in the formation of the seconeodolastane skeleton and the later steps leading to this compound are not fully characterized nsf.gov. Deeper exploration using techniques such as genomics, transcriptomics, and proteomics can identify the genes encoding the relevant enzymes. Functional characterization of these enzymes will provide insights into the biosynthesis and could potentially enable the heterologous production of tricholomalides or the engineering of pathways to produce novel analogs biorxiv.orgfrontiersin.orgnih.govlibretexts.org.

Elucidation of Novel Pharmacological Targets at the Cellular and Molecular Level

Tricholomalides A-C have shown neurotrophic activity, inducing neurite outgrowth in PC-12 cells researchgate.net. Future research aims to elucidate the specific cellular and molecular targets responsible for this observed bioactivity. This involves detailed studies using techniques such as receptor binding assays, enzyme inhibition studies, and cell signaling pathway analysis helmholtz-munich.demiami.edurochester.eduucsf.edunih.gov. Identifying the precise mechanisms of action will be essential for understanding the therapeutic potential of this compound and for designing more potent and selective derivatives.

Discovery of New Bioactive Tricholomalides from Fungal Sources

The Tricholoma genus, which includes over 250 species, has proven to be a rich source of novel seconeodolastane diterpenoids, including tricholomalides D-G isolated from Tricholoma ustaloides mdpi.comnih.govtiu.edu.iqresearchgate.netnih.gov. Continued bioprospecting efforts focusing on diverse Tricholoma species from various geographical locations are likely to yield the discovery of new tricholomalides with potentially different or enhanced bioactivities. mdpi.comnih.govtiu.edu.iqresearchgate.netnih.gov. Advanced isolation and characterization techniques, coupled with high-throughput screening for various biological activities, will facilitate this discovery process.

Chemotaxonomic Significance of Tricholomalide Diversity within Tricholoma Genus

The presence and diversity of seconeodolastane diterpenoids, including tricholomalides and trichoaurantianolides, appear to be a characteristic feature of the Tricholoma genus mdpi.comnih.govtiu.edu.iq. Future research can further explore the chemotaxonomic significance of tricholomalide profiles across different Tricholoma species. Analyzing the distribution patterns of specific tricholomalides can provide valuable data to support phylogenetic studies and aid in the classification and differentiation of closely related species within the genus mdpi.comnih.govtiu.edu.iqresearchgate.netwikipedia.orgjst.go.jp.

Potential for Scaffold Derivatization for Enhanced Bioactivity or Selectivity (pre-clinical stage)

Given the observed bioactivity, particularly the neurotrophic effects, this compound serves as a promising scaffold for the development of new therapeutic agents. Future pre-clinical research will involve the synthesis of various analogs and derivatives of this compound to explore the structure-activity relationships. researchgate.net. Modifications to different parts of the molecule could lead to compounds with improved potency, selectivity for specific targets, pharmacokinetic properties, and reduced potential for off-target effects. This includes exploring modifications to the lactone ring, the isopropenyl group, and the hydroxyl functionalities.

Q & A

Q. How is Tricholomalide B structurally identified and differentiated from its analogs?

this compound is characterized using a combination of spectroscopic techniques and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (HMBC, NOESY) experiments, identifies functional groups and spatial relationships. For example, HMBC correlations resolve the connectivity of the γ-lactone and allylic CH₂OH groups, while NOE interactions establish relative stereochemistry . X-ray diffraction provides unambiguous confirmation of the core tricyclic scaffold and stereochemical assignments, particularly for resolving disorder in substituents like the hydroxyisopropenyl group . Differentiation from analogs (e.g., Tricholomalide F) relies on distinct NMR signals, such as the formyl group (δH 9.55) replacing the allylic alcohol in this compound .

Q. What are the key synthetic strategies for this compound?

The total synthesis involves a multi-step sequence starting with homo-Robinson annulation to construct the tricyclic core. Critical steps include:

  • [2+2] Cycloaddition : Dichloroketene adds selectively to the α-face of the olefin in intermediate 11 , forming cyclobutanone 12 as a single diastereomer .
  • Grignard-Type Reaction : Addition of an isopropenyl group to ketone 17 under Grignard conditions yields intermediate 18 , though stereochemical outcomes (β-face addition) may deviate from expectations .
  • Epoxidation and Oxidation : Hydroxyl-directed epoxidation (e.g., VO(acac)₂/TBHP) and Dess-Martin oxidation enable functionalization of the γ-lactone .

Q. What spectroscopic methods are used to validate synthetic intermediates?

Key methods include:

  • ¹H/¹³C NMR : Matches synthetic intermediates (e.g., 2 ) with reported natural product data, focusing on diagnostic signals like the γ-lactone proton (δH 3.92, dd) .
  • X-Ray Crystallography : Resolves stereochemical ambiguities, as seen in the structural revision of this compound, where synthetic 2 matched natural data despite initial misassignments .

Advanced Research Questions

Q. How can contradictions in structural data during synthesis be resolved?

Discrepancies between proposed and observed structures (e.g., stereochemistry at C2) are addressed through:

  • Comparative Analysis : Cross-referencing with structurally related compounds (e.g., trichoaurantianolides) to hypothesize conserved stereochemical features .
  • DP4 Probability Analysis : A computational NMR method that evaluates the likelihood of proposed stereoisomers by comparing calculated and experimental spectra. This approach was pivotal in assigning Tricholomalide A from 64 possible diastereomers .

Q. What challenges arise in stereochemical control during this compound synthesis?

Stereochemical mismatches, such as the β-face addition of the isopropenyl group in intermediate 20 , highlight the need for iterative optimization. Strategies include:

  • Directing Groups : Hydroxyl-directed epoxidation ensures regioselectivity in forming the γ-lactone .
  • Late-Stage Functionalization : Allylic oxidation (SeO₂/TBHP) introduces hydroxyl groups while preserving the core structure .

Q. How can researchers explore this compound's bioactivity given limited natural samples?

While this compound’s bioactivity remains unreported, hypotheses can be derived from related metabolites:

  • Comparative Bioactivity Profiling : Analogs like tricholopardins (cytotoxic) and tricholomalide derivatives (anti-inflammatory) suggest potential neurotrophic or cytotoxic properties .
  • Functional Group Manipulation : Oxidation of the allylic CH₂OH to a formyl group (as in Tricholomalide F) could modulate bioactivity, guided by PDC-mediated oxidation protocols .

Q. What methodological gaps exist in Tricholomalide research?

Current limitations include:

  • Stereochemical Complexity : Unpredictable outcomes in Grignard reactions necessitate advanced computational tools (e.g., DP4) for validation .
  • Biological Data Gaps : Tricholomalides D–G lack reported activities, highlighting the need for targeted assays (e.g., neurotrophic activity screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricholomalide B
Reactant of Route 2
Tricholomalide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.